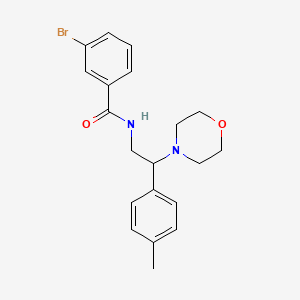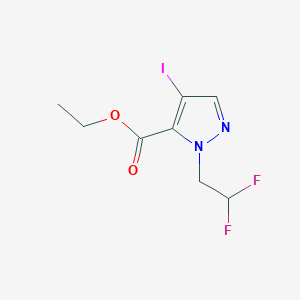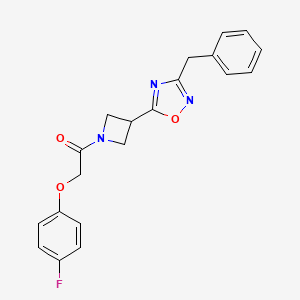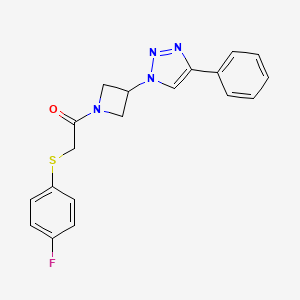
3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is a fascinating chemical compound with a unique structure that includes a bromine atom, a morpholine ring, and a p-tolyl group.
作用机制
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various biological targets .
Mode of Action
Related compounds have been shown to participate in reactions such as the suzuki–miyaura cross-coupling . This reaction involves the coupling of two organic groups, one electrophilic and the other nucleophilic, in the presence of a palladium catalyst .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Related compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
准备方法
The synthesis of 3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-bromobenzoyl chloride with 2-morpholino-2-(p-tolyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
化学反应分析
3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
科学研究应用
3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
相似化合物的比较
3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide can be compared with other similar compounds, such as:
3-chloro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide: Similar structure but with a chlorine atom instead of bromine.
3-fluoro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide: Similar structure but with a fluorine atom instead of bromine.
N-(2-morpholino-2-(p-tolyl)ethyl)benzamide: Lacks the halogen atom, leading to different reactivity and properties.
属性
IUPAC Name |
3-bromo-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c1-15-5-7-16(8-6-15)19(23-9-11-25-12-10-23)14-22-20(24)17-3-2-4-18(21)13-17/h2-8,13,19H,9-12,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAXXENNFWPZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Br)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-4-fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxamide;hydrochloride](/img/structure/B2626396.png)

![N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2626399.png)
![N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2626400.png)
![4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2626402.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2626403.png)
![[2-(2-Furyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2626404.png)
![N-(2-chloro-4-methylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2626405.png)
![1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carboxylic acid](/img/structure/B2626407.png)
![4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}quinazoline](/img/structure/B2626410.png)

![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2626413.png)
![2-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2626414.png)
